Welcome to the BenchChem Online Store!
molecular formula C17H25N B8718922 Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- CAS No. 99922-90-4

Acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro-

Cat. No. B8718922
M. Wt: 243.4 g/mol
InChI Key: NJADHIXCFFHCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05030728

Procedure details

A 500 mL, one-necked flask equipped with a magnetic stirring bar, a Claisen adapter, and a reflux condenser equipped with a nitrogen inlet attached to a bubble (Note 6) is charged with 17.0 g (0.22 mol) of ammonium acetate, 82 g (0.41 mol) of cupric acetate monohydrate and 200 mL of glacial acetic acid, then flushed with nitrogen. The mixture is stirred and heated at reflux under a static atmosphere of nitrogen for 15 min., then the resulting solution is cooled slightly as 53 g (0.20 mol) of 8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one is added in several portions. The blue-green reaction mixture is stirred and heated at reflux under nitrogen for 3 hrs., then the reaction flask is cooled in an ice bath for 2-3 hours. Precipitated cuprous acetate is removed by vacuum filtration using a fitted glass funnel (medium or coarse porosity) and washed with 100 mL of acetic acid. The combined filtrates are diluted with 500 mL of water, cooled in ice and carefully neutralized by slow addition of aqueous sodium hydroxide (Note 7). The resulting cloudy mixture is transferred to a separatory funnel and extracted with ether (400 mL, then 2× 200 mL). The combined ether extracts are washed with 140 mL of 3% aqueous sodium hydroxide and 70 mL of saturated aqueous sodium chloride, then dried using anhydrous magnesium sulfate with 1 g of decolorizing charcoal (Norit). The solids are removed by filtration and washed with at least 200 ml of ether. The combined filtrates are concentrated to minimum volume using a rotary evaporator and residual solvent is removed under vacuum (1mm). The product is obtained as a beige crystalline solid, mp 35-37° C., 47 g (97%) (Note 8).
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate monohydrate
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one
Quantity
53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+:5].[CH2:6]([CH:10]1[CH:21]2[C:22](=O)[CH:17]([CH2:18][CH2:19][CH2:20]2)[C:16]2(O)[CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7][CH2:8][CH3:9]>C(O)(=O)C>[CH2:6]([C:10]1[C:21]2[CH2:20][CH2:19][CH2:18][CH2:17][C:22]=2[N:5]=[C:16]2[C:11]=1[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7][CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
cupric acetate monohydrate
Quantity
82 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one
Quantity
53 g
Type
reactant
Smiles
C(CCC)C1C2CCCCC2(C2CCCC1C2=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, one-necked flask equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
a Claisen adapter, and a reflux condenser equipped with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
a bubble (Note 6)
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a static atmosphere of nitrogen for 15 min.
Duration
15 min
ADDITION
Type
ADDITION
Details
is added in several portions
STIRRING
Type
STIRRING
Details
The blue-green reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
, then the reaction flask is cooled in an ice bath for 2-3 hours
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Precipitated cuprous acetate is removed by vacuum filtration
WASH
Type
WASH
Details
coarse porosity) and washed with 100 mL of acetic acid
ADDITION
Type
ADDITION
Details
The combined filtrates are diluted with 500 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
ADDITION
Type
ADDITION
Details
carefully neutralized by slow addition of aqueous sodium hydroxide (Note 7)
CUSTOM
Type
CUSTOM
Details
The resulting cloudy mixture is transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (400 mL
WASH
Type
WASH
Details
The combined ether extracts are washed with 140 mL of 3% aqueous sodium hydroxide and 70 mL of saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solids are removed by filtration
WASH
Type
WASH
Details
washed with at least 200 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated to minimum volume
CUSTOM
Type
CUSTOM
Details
a rotary evaporator and residual solvent
CUSTOM
Type
CUSTOM
Details
is removed under vacuum (1mm)
CUSTOM
Type
CUSTOM
Details
The product is obtained as a beige crystalline solid, mp 35-37° C., 47 g (97%) (Note 8)

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1C=2CCCCC2N=C2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.